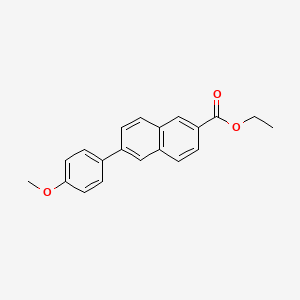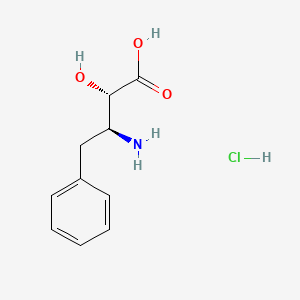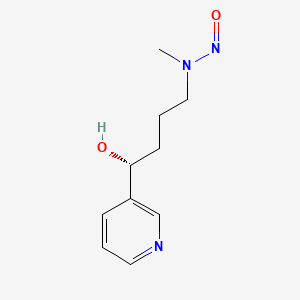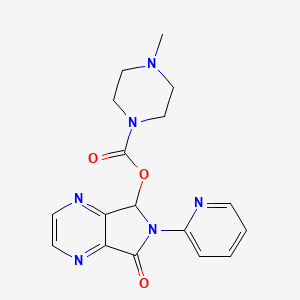
1-Octen-3-one-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-3-one-D4 is a deuterated analog of 1-Octen-3-one, a volatile unsaturated ketone known for its strong mushroom-like odor. This compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octen-3-one-D4 can be synthesized through the deuteration of 1-Octen-3-one. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to ensure high purity and yield. The process may include catalytic hydrogenation or other deuterium exchange reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octen-3-one-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Octen-3-one-D4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Employed in studies of olfactory receptors and insect behavior, particularly in understanding the role of volatile compounds in attraction and repulsion.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Utilized in the flavor and fragrance industry to create mushroom-like scents and flavors.
Wirkmechanismus
The mechanism of action of 1-Octen-3-one-D4 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic odor. The compound may also interact with enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Octen-3-ol: An alcohol analog of 1-Octen-3-one, known for its role in mosquito attraction.
1-Octene: An alkene analog, used in the production of various chemicals.
Methyl vinyl ketone: A related enone with similar reactivity but different applications.
Uniqueness: 1-Octen-3-one-D4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its strong mushroom-like odor and reactivity also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
213828-60-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
130.223 |
IUPAC-Name |
5,5,6,6-tetradeuteriooct-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2 |
InChI-Schlüssel |
KLTVSWGXIAYTHO-NZLXMSDQSA-N |
SMILES |
CCCCCC(=O)C=C |
Synonyme |
Amyl Vinyl Ketone-D4; Pentyl Vinyl Ketone-D4; Vinyl Amyl Ketone-D4; n-Amyl Vinyl Ketone-D4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)



![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)




